8-Bromo-7-fluoroquinolin-2(1H)-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-fluoroquinolin-2(1H)-one typically involves the bromination and fluorination of quinolin-2(1H)-one. The process begins with the preparation of quinolin-2(1H)-one, which is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The brominated intermediate is subsequently fluorinated using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This includes controlling temperature, reaction time, and the concentration of reagents .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-fluoroquinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, and electrophiles such as alkyl halides and acyl chlorides.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolinones, while oxidation and reduction reactions can produce quinolinone derivatives with different oxidation states .
Scientific Research Applications
8-Bromo-7-fluoroquinolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: It serves as a probe in biological assays to study enzyme activities and cellular processes.
Chemical Research: The compound is utilized in the development of new synthetic methodologies and reaction mechanisms.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-7-fluoroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes . The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
8-Bromo-7-fluoroquinolin-2(1H)-one can be compared with other similar compounds in the quinolinone family, such as:
7-Fluoroquinolin-2(1H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
8-Bromoquinolin-2(1H)-one: Lacks the fluorine atom, which can influence its chemical properties and applications.
Quinolin-2(1H)-one: The parent compound without any halogen substitutions, serving as a basis for comparison.
The presence of both bromine and fluorine atoms in this compound makes it unique, providing distinct chemical and biological properties that can be exploited in various applications .
Properties
IUPAC Name |
8-bromo-7-fluoro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-8-6(11)3-1-5-2-4-7(13)12-9(5)8/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVLXWUHSUHDGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=O)N2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731231 | |
Record name | 8-Bromo-7-fluoroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001322-86-6 | |
Record name | 8-Bromo-7-fluoroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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